molecular formula C9H18N4O B1283970 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one CAS No. 104087-61-8

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one

Cat. No.: B1283970
CAS No.: 104087-61-8
M. Wt: 198.27 g/mol
InChI Key: BUVFKQKYSDYXNV-UHFFFAOYSA-N
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Description

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one is a chemical compound with the molecular formula C9H18N4O It is a heterocyclic compound that contains both imidazolidinone and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one can be synthesized through a multi-step process. One common method involves the reaction of piperazine with ethylene oxide to form 1-(2-hydroxyethyl)piperazine. This intermediate is then reacted with phosgene to produce 1-(2-chloroethyl)piperazine. Finally, the chloroethyl derivative is reacted with imidazolidin-2-one under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazine moiety is known to interact with various biological targets, while the imidazolidinone ring can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)piperazine: An intermediate in the synthesis of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one.

    1-(2-Chloroethyl)piperazine: Another intermediate in the synthetic pathway.

    1-(2-Methacryloyloxyethyl)-2-imidazolidinone: A related compound with similar structural features.

Uniqueness

This compound is unique due to its combination of piperazine and imidazolidinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-(2-piperazin-1-ylethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O/c14-9-11-3-6-13(9)8-7-12-4-1-10-2-5-12/h10H,1-8H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVFKQKYSDYXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557447
Record name 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104087-61-8
Record name 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of piperazine (86 g, 1.0 mol), 1-(2-chloroethyl)-imidazolidin-2-one (74 g, 0.5 mol) and sodium carbonate (159 g, 1.5 mol) in ethanol (500 ml) was refluxed with stirring for 1.5 hours. A solution of 1-(2-chloroethyl)-imidazolidin-2-one (74 g, 0.5 mol) in methanol (75 ml) was then added in the course of 1.5 hours, at reflux temperature, whereupon the reaction mixture was refluxed for 18 hours. After cooling, the reaction mixture was filtered and evaporated in vacuo. The residue was dissolved in hot ethanol (100 ml), whereupon ethyl acetate (200 ml) was added. The crystals were filtered and dried to give 1-(2-(2-imidazolidinon-1-yl)ethyl)piperazine (60 g) mp. 136°-140° C. Additional 22 g could be obtained from the mother liquor.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
159 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

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